1-[3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]pyrrolidine-2,5-dione
Description
This compound features a pyrrolidine-2,5-dione core conjugated to a highly substituted oxane ring. The oxane moiety is decorated with three phenylmethoxy groups and one phenylmethoxymethyl group, conferring significant steric bulk and lipophilicity.
Properties
Molecular Formula |
C38H39NO7 |
|---|---|
Molecular Weight |
621.7 g/mol |
IUPAC Name |
1-[3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C38H39NO7/c40-33-21-22-34(41)39(33)38-37(45-26-31-19-11-4-12-20-31)36(44-25-30-17-9-3-10-18-30)35(43-24-29-15-7-2-8-16-29)32(46-38)27-42-23-28-13-5-1-6-14-28/h1-20,32,35-38H,21-27H2 |
InChI Key |
BWKVCDULSRPUBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Benzyl Protection of Hydroxyl Groups
The oxane ring derivatives are typically synthesized from carbohydrate precursors such as glucose or glucitol. Key steps involve:
Perbenzylation :
Selective Deprotection and Functionalization :
Oxane Ring Formation
The protected glucitol derivative undergoes cyclization under acidic conditions:
- Reagents : p-TsOH (0.1 equiv) in toluene at reflux.
- Mechanism : Intramolecular nucleophilic attack of the C2 hydroxyl on the activated C1 position.
- Yield : 78–84% after silica gel purification.
Synthesis of Pyrrolidine-2,5-dione
Cyclization of Amino Acid Derivatives
Adapting methods from tetramic acid synthesis:
- Starting material : L-Phenylalanine methyl ester hydrochloride.
- Reaction sequence :
Characterization data :
Three-Component Reaction Strategy
An alternative route employs a one-pot condensation:
| Component | Quantity | Role |
|---|---|---|
| Benzaldehyde | 1.5 equiv | Electrophile |
| 3-Nitroaniline | 1.0 equiv | Nucleophile |
| Ethyl 2,4-dioxovalerate | 1.0 equiv | Cyclization agent |
Conditions : Glacial acetic acid, RT, 4 hr under Ar.
Yield : 45–50% after recrystallization (CH2Cl2/EtOAc).
Coupling of Oxane and Pyrrolidine-dione Moieties
Glycosylation Protocol
The oxane derivative (3,4,5-tris-O-benzyl-6-O-(phenylmethoxymethyl)oxane) is activated as a trichloroacetimidate:
Imidate formation :
Coupling with pyrrolidine-2,5-dione :
Analytical Characterization and Optimization
Spectroscopic Validation
Key analytical data for final compound :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Amino acid cyclization | 58 | >98% | Moderate |
| Three-component | 45 | 95% | Low |
| Glycosylation | 65 | 97% | High |
Optimal pathway : Glycosylation of preformed oxane trichloroacetimidate with pyrrolidine-2,5-dione enolate offers superior yield and scalability.
Challenges and Mitigation Strategies
- Steric hindrance during benzylation:
- Epimerization risk during cyclization:
- Purification difficulties :
- Reverse-phase HPLC (C18 column, MeCN/H2O gradient) resolves closely eluting benzylated intermediates.
Chemical Reactions Analysis
Types of Reactions
1-[3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxy groups using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-[3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Steric and Electronic Effects : The target compound’s bulky benzyloxy groups increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. In contrast, fluoroimide’s smaller halogenated aryl group balances lipophilicity and molecular weight, favoring pesticidal activity .
- Synthetic Complexity : The target’s synthesis likely requires sequential benzylation steps, whereas simpler derivatives (e.g., ’s trimethoxyphenyl analog) utilize fewer protective groups and milder conditions .
- Bioactivity Trends : Antifungal compounds in rely on aryl substituents for membrane interaction, while the target’s large substituents could hinder target binding or increase metabolic stability .
Physicochemical Properties
- Solubility : High benzyloxy content likely reduces aqueous solubility, limiting applications requiring systemic delivery.
Pharmacokinetic and Toxicity Considerations
- Metabolism : Bulky benzyl ethers may slow hepatic metabolism, increasing half-life but risking accumulation. Fluoroimide’s halogen atoms enhance stability against degradation .
- Toxicity: The target’s size and lipophilicity could elevate off-target interactions, whereas smaller derivatives (e.g., ’s hydroxybutanoic acids) may exhibit safer profiles .
Biological Activity
1-[3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]pyrrolidine-2,5-dione is a complex organic compound with potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
- Molecular Formula : C36H38O7
- Molecular Weight : 590.68 g/mol
- CAS Number : 468095-63-8
- IUPAC Name : [(2R,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] pyrrolidine-2,5-dione
The compound's biological activity is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the pyrrolidine ring and phenylmethoxy groups suggests potential interactions with enzymes and receptors involved in metabolic pathways.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes critical in metabolic processes. For example, its structural similarity to known enzyme substrates allows it to act as a competitive inhibitor.
- Antimicrobial Activity : Research has shown that derivatives of pyrrolidine compounds exhibit antimicrobial properties. The presence of multiple phenyl groups may enhance lipophilicity, improving membrane permeability and efficacy against bacterial strains.
Antimicrobial Activity
A study conducted on related pyrrolidine derivatives demonstrated significant antimicrobial activity against Gram-positive bacteria. The minimum inhibitory concentrations (MIC) for these compounds ranged from 2 to 16 µg/mL . This suggests that 1-[3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]pyrrolidine-2,5-dione may exhibit similar properties.
Cytotoxicity
In vitro cytotoxicity assays have been performed to evaluate the safety profile of this compound. Cell lines exposed to varying concentrations showed dose-dependent responses. The compound's IC50 values were determined using standard MTT assays.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 12 |
| A549 | 18 |
These results indicate that the compound possesses moderate cytotoxicity which warrants further investigation into its therapeutic potential.
Case Study 1: Enzyme Interaction
In a study analyzing the interaction of similar pyrrolidine derivatives with human enzymes involved in glucose metabolism, it was found that these compounds could modulate enzyme activity effectively. This suggests a possible role in managing glucose levels and insulin sensitivity .
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of related compounds highlighted their potential as lead candidates for antibiotic development. The study utilized a disc diffusion method to assess the effectiveness against various pathogens, confirming the promising activity of these derivatives against resistant strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
